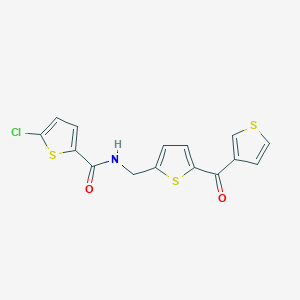

5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S3/c16-13-4-3-12(22-13)15(19)17-7-10-1-2-11(21-10)14(18)9-5-6-20-8-9/h1-6,8H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTDIYANEMWMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.

Mode of Action

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency. This suggests that the compound may interact with its targets through the chlorothiophene moiety.

Biochemical Pathways

Thiophene-based compounds have been shown to have various activities, such as acting as anti-inflammatory agents and serotonin antagonists. These activities suggest that the compound may affect pathways related to inflammation and serotonin signaling.

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency. This suggests that the compound may have favorable absorption and distribution properties.

Result of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties. This suggests that the compound may have various effects at the molecular and cellular level, depending on its specific targets and mode of action.

Biological Activity

5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring system, which is known for its diverse biological activities. The presence of chlorine and carboxamide groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of the blood coagulation factor Xa, which plays a critical role in thromboembolic disorders such as myocardial infarction and stroke . This mechanism positions the compound as a candidate for therapeutic applications in anticoagulation therapy.

Anticancer Activity

Recent studies have explored the anticancer properties of thiophene derivatives, including this compound. In vitro assays have demonstrated that compounds containing thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of related thiophene derivatives reported potent effects against A549 human lung adenocarcinoma cells. The viability post-treatment with these compounds was significantly reduced compared to control groups, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 10 | 30 |

| Control (Cisplatin) | A549 | 5 | 20 |

This table illustrates the comparative efficacy of the compound against established chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Thiophene derivatives have shown varying degrees of effectiveness against multidrug-resistant strains of bacteria.

Antimicrobial Testing Results

A recent study assessed the antimicrobial activity of several thiophene derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >64 |

These results indicate that while the compound exhibits some antimicrobial activity, further modifications may be required to enhance its efficacy against Gram-negative bacteria .

Scientific Research Applications

The applications of 5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide are primarily in the pharmaceutical and chemical research fields . This compound, a thiophene carboxamide derivative, has been identified as a potential inhibitor of the IKK-2 enzyme and shows promise in treating various inflammatory diseases . Additionally, it exhibits anticancer activity, making it a valuable compound in cancer research .

Pharmaceutical Applications

IKK-2 Enzyme Inhibition:

- Thiophene carboxamide derivatives, including this compound, have been recognized for their ability to inhibit the IKK-2 enzyme . IKK-2 is involved in inflammatory pathways, and its inhibition can be beneficial in treating inflammatory conditions and diseases .

- These conditions include inflammatory arthritides such as rheumatoid arthritis, osteoarthritis, spondylitis, psoriatic arthritis, and lupus . Further, they include multiple sclerosis and inflammatory bowel diseases like Crohn's disease, asthma, chronic obstructive pulmonary disease, and various allergic and autoimmune disorders .

- The compound may also be used in treating diseases characterized by insulin resistance, such as diabetes, hyperglycemia, hyperinsulinemia, obesity, and cardiovascular disease .

Anticancer Activity:

- Thiophene carboxamide derivatives are being explored for their anticancer properties . Studies have focused on synthesizing these derivatives as biomimetics of anticancer medications like Combretastatin A-4 (CA-4) .

- Heterocyclic compounds, including thiophenes, have demonstrated antiproliferative activity . Thiophene-containing compounds have shown potential in various biological targets, exhibiting anti-inflammatory, antimicrobial, antihypertensive, and antitumor activities .

Chemical Research Applications

Synthesis and Preparation:

- This compound is synthesized using specific chemical processes . These processes involve thiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone as starting materials .

- The preparation method involves treating specific compounds with halogenating agents like thionyl chloride .

Potential Use in Medicinal Chemistry:

Comparison with Similar Compounds

Key Structural Features of the Target Compound

Comparison with Analogues

Key Observations :

Stability Considerations

- Thiophene rings are prone to oxidative metabolism, which could limit bioavailability .

- The absence of electron-withdrawing groups (e.g., morpholino in rivaroxaban) may reduce enzymatic degradation resistance .

Pharmacological Activity (Hypothesized)

Target Compound vs. Rivaroxaban

Comparison with Segartoxaban and Zifaxaban

- Segartoxaban : Dual inhibition of Factor Xa and thrombin due to sulfonamide and methylpiperazine groups .

- Zifaxaban: Pyridinone group may enhance selectivity for Factor Xa over thrombin .

Physical and Chemical Properties

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation of substituted thiophene amines with activated acyl derivatives. For example, esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol under HCl catalysis yields intermediates, which are then reacted with thiophosgene to form isothiocyanate derivatives. Subsequent coupling with thiophene-based amines under reflux in acetonitrile or DMF generates the target carboxamide . Microwave-assisted synthesis using cyclohexanone and Al₂O₃ as a solid support can enhance reaction efficiency .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, methanol/water gradient) and melting point analysis. Structural confirmation requires ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify carbonyl (δ 165–170 ppm) and thiophene proton signals (δ 6.8–7.3 ppm). IR spectroscopy identifies C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the key challenges in characterizing its crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction is optimal but requires high-quality crystals grown via slow evaporation of acetonitrile or THF. Challenges include resolving disorder in thiophene rings and interpreting weak C–H···O/S interactions. Dihedral angles between aromatic rings (e.g., 8.5–13.5°) and nitro group orientations must be analyzed using software like SHELX or OLEX2 .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the thiophene-3-carbonyl moiety?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Pd-PEPPSI-SIPr catalysts promote cross-coupling at less hindered positions, while TMPMgCl·LiCl enhances nucleophilicity at specific sites. Solvent choice (e.g., THF for polar intermediates) and temperature (reflux vs. room temperature) also modulate selectivity. Monitoring via TLC with UV visualization ensures intermediate control .

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how are they resolved?

- Methodological Answer : Discrepancies may stem from solvent effects, tautomerism, or paramagnetic impurities. For example, DMSO-d₆ can cause peak broadening due to hydrogen bonding. Use deuterated solvents with varying polarities (CDCl₃, D₂O) and 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validation with computational chemistry tools (e.g., DFT calculations for predicted shifts) resolves ambiguities .

Q. What strategies optimize yield in multi-step syntheses while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize variables (temperature, stoichiometry, catalyst loading). For instance, microwave irradiation reduces reaction time from hours to minutes, suppressing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates intermediates. Tracking byproducts via LC-MS informs iterative refinement .

Q. How is the compound’s stability assessed under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines); analyze degradation products using HRMS.

- Hygroscopicity : Store in desiccators with varying humidity; measure mass changes gravimetrically.

Stabilizers like argon blankets or amber glass vials are recommended for light-sensitive batches .

Q. What computational methods predict its biological activity or binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding pockets. Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donors. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields across studies?

- Methodological Answer : Variability often stems from unoptimized conditions or impurity profiles. Replicate procedures with strict control of anhydrous solvents (e.g., THF distilled over Na/benzophenone) and reagent quality (≥99% purity). Compare yields under inert (N₂/Ar) vs. ambient atmospheres. Report detailed protocols, including stir rate and heating source (oil bath vs. microwave), to ensure reproducibility .

Q. Why do X-ray crystallography and NMR data sometimes suggest different conformations?

- Methodological Answer :

X-ray captures solid-state conformation, while NMR reflects solution dynamics. For flexible moieties (e.g., methylene bridges), NOESY correlations identify dominant solution conformers. Variable-temperature NMR (VT-NMR) detects rotational barriers. If discrepancies persist, analyze crystal packing forces (e.g., π-π stacking) that stabilize non-solution conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.